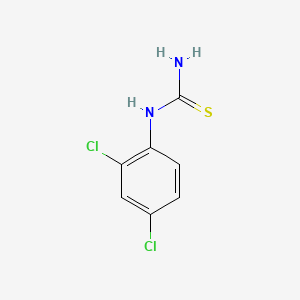

1-(2,4-Dichlorophenyl)thiourea

説明

Structure

3D Structure

特性

IUPAC Name |

(2,4-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWCDFOASWNGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372612 | |

| Record name | 2,4-dichlorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730442 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6326-14-3 | |

| Record name | 6326-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichlorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-DICHLOROPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Routes

The synthesis of 1-(2,4-Dichlorophenyl)thiourea and its analogs can be achieved through several established chemical pathways. These methods vary in their starting materials and reaction mechanisms, offering different approaches to constructing the N-arylthiourea backbone.

Synthesis via Reaction of 2,4-Dichloroaniline with Ammonium Thiocyanate and Hydrochloric Acid

A primary and widely documented method for synthesizing N-aryl thioureas involves the reaction of an aromatic amine with a thiocyanate salt in an acidic medium. In the case of this compound, the synthesis commences with 2,4-dichloroaniline.

The general procedure involves suspending 2,4-dichloroaniline in warm water, followed by the addition of concentrated hydrochloric acid to form the corresponding aniline hydrochloride salt. To this solution, ammonium thiocyanate is added, and the mixture is heated. During this process, the aniline hydrochloride reacts with the thiocyanate to form an intermediate, which then rearranges upon further heating to yield the final this compound product. The crude product is often purified by recrystallization from a suitable solvent like ethanol to yield white crystals. This method is a straightforward approach for preparing various substituted monophenylthiourea compounds, which are valuable intermediates in the synthesis of heterocyclic compounds like 2-aminobenzothiazoles researchgate.net.

Synthesis via Reaction of 2,4-Dichloroacetophenone with Thiourea (B124793)

The reaction between a substituted acetophenone and thiourea does not directly yield a simple N-phenylthiourea derivative. Instead, this combination of reactants, typically in the presence of an oxidizing agent such as iodine, leads to the formation of a heterocyclic system. This reaction is a well-known pathway for the synthesis of 2-aminothiazole derivatives acs.orgaip.org.

The mechanism involves the in situ formation of an α-haloketone (e.g., α-iodo-2,4-dichloroacetophenone), which is a necessary intermediate acs.org. The highly reactive α-haloketone then undergoes a condensation and cyclization reaction with thiourea to form the 2-amino-4-(2,4-dichlorophenyl)thiazole ring. Therefore, this route is not a viable method for the synthesis of this compound but is a key method for accessing its thiazole analogs nih.gov.

| Reactants | Reagents | Product | Reference |

| Substituted Acetophenone, Thiourea | Iodine (I₂) | 2-Amino-4-(substitutedphenyl)-1,3-thiazole | aip.orgnih.gov |

| Acetophenone, Thiourea | Oxidizing Agents | 2-Amino-4-phenylthiazole | acs.orgnih.gov |

Generalized Synthetic Routes Involving Acyl Chlorides and Primary Amines

A versatile method for synthesizing N,N'-disubstituted thiourea analogs, specifically N-acylthioureas, involves the use of acyl chlorides and primary amines. This route proceeds through a highly reactive acyl isothiocyanate intermediate.

The synthesis is typically a two-step, one-pot process:

Formation of Acyl Isothiocyanate : An acyl chloride (e.g., 2,4-dichlorobenzoyl chloride) is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a dry solvent like acetone. This reaction generates the corresponding acyl isothiocyanate nih.govmdpi.comnih.gov.

Reaction with Primary Amine : The primary amine (in this case, an analog like 4-chloroaniline, not 2,4-dichloroaniline which would lead to a different product) is then added directly to the solution containing the in situ generated acyl isothiocyanate. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group to form the N-acylthiourea derivative nih.govnih.gov.

This methodology is used to produce compounds like 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea, highlighting its utility in creating complex thiourea derivatives rather than the parent this compound itself nih.gov.

Nucleophilic Addition-Elimination Mechanisms in Thiourea Synthesis

The formation of thioureas from isothiocyanates and amines is a classic example of a nucleophilic addition-elimination mechanism. The carbon atom of the isothiocyanate group (–N=C=S) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

The mechanism proceeds as follows:

Nucleophilic Addition : The lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacks the electrophilic carbon of the isothiocyanate. This addition step breaks the C=N pi bond, and the electrons are pushed onto the isothiocyanate's nitrogen atom, forming a tetrahedral intermediate.

Proton Transfer (Elimination) : The intermediate is unstable and quickly stabilizes through a proton transfer. The proton from the attacking amine's nitrogen is transferred to the nitrogen of the original isothiocyanate moiety. This step, which can be considered an elimination of H⁺ from the attacking nitrogen, results in the formation of the stable thiourea C-N and N-H bonds.

This two-step process—addition of the nucleophile followed by elimination (in this case, a proton transfer)—is fundamental to the synthesis of a vast array of thiourea derivatives .

Schotten-Baumann Reaction in Thiourea Analog Synthesis

The Schotten-Baumann reaction traditionally refers to the synthesis of amides from amines and acid chlorides, or esters from alcohols and acid chlorides, under basic conditions. These conditions are often applied to the synthesis of N-acylthiourea analogs.

The "Schotten-Baumann conditions" typically involve a two-phase solvent system, consisting of water and an organic solvent, with a base (like aqueous sodium hydroxide) to neutralize the hydrochloric acid generated during the acylation. When synthesizing an N-acylthiourea, a pre-formed thiourea can be acylated with an acyl chloride under these conditions. Alternatively, in a one-pot synthesis starting from an amine, the base serves to neutralize the HCl formed when the acyl chloride reacts to form the acyl isothiocyanate, driving the reaction toward the product. This prevents the protonation of the primary amine, ensuring it remains a potent nucleophile to react with the isothiocyanate intermediate.

Chemical Transformations and Reaction Pathways of this compound

This compound is not only a synthetic endpoint but also a valuable intermediate for the construction of more complex molecules, particularly various heterocycles. Its reactivity is centered around the nucleophilic sulfur atom and the reactive N-H protons.

Key transformations include:

Cyclization to Benzothiazoles : Aryl thioureas are well-established precursors for benzothiazoles. In the presence of an oxidizing agent like bromine, this compound can undergo intramolecular electrophilic cyclization to form a substituted 2-aminobenzothiazole nih.gov.

Condensation to Thiazoles : Thiourea derivatives readily condense with α-halocarbonyl compounds to yield 2-aminothiazoles. This reaction provides a different route to thiazole heterocycles compared to the method described in section 2.1.2 nih.gov.

Oxidation Reactions : The sulfur atom in thiourea is susceptible to oxidation. Mild oxidants can convert thiourea into formamidine disulfide via the formation of an S-S bond 911metallurgist.com. Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can lead to desulfurization, yielding the corresponding urea (B33335) derivative, or can cause further oxidation to produce sulfates and other products researchgate.net. The direct oxidation of thioureas can be challenging to control, often leading to desulfurized products or decomposition, though sterically bulky substituents can help stabilize intermediate S-oxides nih.gov.

Use as a Guanylating Agent : Thioureas can act as efficient agents for guanylation, which is the introduction of a guanidinyl group into a molecule nih.gov.

| Reactant | Reagents/Conditions | Product Type | Reference |

| Aryl Thiourea | Bromine (Br₂) | 2-Aminobenzothiazole | nih.gov |

| Thiourea Derivative | α-Halocarbonyl Compound | 2-Aminothiazole | nih.gov |

| Thiourea | Mild Oxidants (e.g., I₂) | Formamidine Disulfide | 911metallurgist.com |

| Thiourea | Strong Oxidants (e.g., H₂O₂) | Urea, Sulfates | researchgate.net |

Oxidation Reactions Forming Sulfoxides or Sulfones

The oxidation of thiourea derivatives can lead to a variety of products, with the outcome being highly dependent on the oxidant used and the reaction conditions. While the direct oxidation of this compound to its corresponding sulfoxide or sulfone is not extensively documented in readily available literature, the oxidation of the thiocarbonyl group is a known transformation. A common outcome of the oxidation of thioureas is the formation of the corresponding urea derivative through desulfurization. For instance, treatment of a similar (E)-2-(3-(3-(2,4-dichlorophenyl)acryloyl)ureido)benzoic acid with hydrogen peroxide (H₂O₂) in either basic or acidic medium resulted in the formation of the corresponding urea derivative. masterorganicchemistry.com This suggests that under certain oxidative conditions, the sulfur atom is removed rather than oxidized to a sulfoxide or sulfone.

The general oxidation of thioureas can also lead to the formation of disulfides or be utilized in cyclization reactions to form various heterocyclic compounds. The specific conditions required to favor the formation of sulfoxides or sulfones from this compound would likely involve controlled oxidation to prevent cleavage of the carbon-sulfur bond.

Reduction Reactions to Corresponding Amines or Reduced Forms

The reduction of the thiourea functional group in this compound to its corresponding amine, 2,4-dichloroaniline, and a methylamine derivative can be achieved through desulfurization. A well-established method for the desulfurization of organosulfur compounds is the use of Raney Nickel. organicreactions.orgchem-station.comias.ac.in This reagent, a fine-grained nickel-aluminium alloy, is highly effective at cleaving carbon-sulfur bonds. wikipedia.orgnih.gov

The reaction would involve treating this compound with an excess of activated Raney Nickel in a suitable solvent, such as ethanol. The hydrogen adsorbed on the surface of the Raney Nickel acts as the reducing agent, leading to the hydrogenolysis of the C-S bonds. This process would be expected to yield 2,4-dichloroaniline and a reduced form of the thiocarbonyl moiety.

Table 1: General Conditions for Raney Nickel Desulfurization

| Parameter | Condition |

| Reagent | Raney Nickel (activated) |

| Substrate | This compound |

| Solvent | Ethanol or similar protic solvent |

| Temperature | Room temperature to reflux |

| Products | 2,4-Dichloroaniline, Methylamine |

It is important to note that the reactivity of Raney Nickel can vary depending on its preparation and activation method. ias.ac.in

Nucleophilic Substitution Reactions

The thiourea moiety in this compound can participate in nucleophilic substitution reactions. The sulfur atom, in its thiol tautomeric form, can act as a nucleophile. An example of such reactivity is the base-mediated aminoalkylation of aryl thioureas. wikipedia.org In this type of reaction, the thiourea is first deprotonated by a base to form a more potent nucleophile. This intermediate can then react with an electrophile, such as an alkyl halide.

For this compound, the reaction with an alkyl halide (e.g., R-X) in the presence of a base would proceed via the formation of an isothiourea intermediate. This intermediate can then undergo further reactions, potentially leading to the formation of cyanamides and disulfanes. wikipedia.org

Heterocyclization Reactions

A significant application of this compound in synthetic chemistry is its use as a precursor for the synthesis of various heterocyclic compounds. The thiourea functional group provides a versatile building block for constructing rings containing nitrogen and sulfur atoms.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings. researchgate.netyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide. While this compound is a disubstituted thiourea, related structures can undergo similar cyclizations. For example, the reaction of a thiourea with an α-haloketone in a suitable solvent like ethanol can lead to the formation of a 2-aminothiazole derivative.

Thiadiazole Synthesis: this compound can also be a precursor for 1,3,4-thiadiazoles. The synthesis of 2-amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole has been reported. The synthetic route involves the reaction of a thiosemicarbazide with 2,4-dichlorobenzoyl chloride, followed by cyclization. The cyclization step can be promoted by reagents such as iodine and potassium carbonate.

Triazole Synthesis: Substituted thioureas are valuable intermediates in the synthesis of 1,2,4-triazoles. The general strategy involves reacting the thiourea derivative with a hydrazine or a related compound. For instance, thiourea derivatives can be reacted with thiocarbohydrazide in an oil bath to afford 1,2,4-triazole moieties. Another approach is the reaction of an acyl isothiocyanate with an amine to form an acylthiourea, which is then cyclized to a triazole.

Optimization of Synthetic Conditions for Yield and Purity

The synthesis of this compound typically involves the reaction of 2,4-dichloroaniline with an isothiocyanate source. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

Several studies have investigated the optimization of thiourea synthesis. For the synthesis of a related compound, 3-acetyl-1-(2,6-dichlorophenyl)thiourea, the reaction was carried out by first reacting acetyl chloride with ammonium thiocyanate to form the isothiocyanate in situ, followed by the addition of 2,6-dichloroaniline. The reaction was performed in acetone under reflux conditions.

The yield of thiourea synthesis can be influenced by several factors. In the synthesis of thiourea from urea and Lawesson's reagent, the reaction time, temperature, and mass ratio of the reactants were found to be critical. An optimal reaction time of 3.5 hours and a temperature of 75°C were identified.

Table 2: Optimization of Thiourea Synthesis Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Reference |

| Solvent | Acetone | Ethanol | Water | Acetone | |

| Temperature | Room Temperature | 60°C | Reflux | Reflux | |

| Reaction Time | 1 hour | 3.5 hours | 6 hours | 3 hours | |

| Reactant Ratio (Amine:Isothiocyanate) | 1:1 | 1:1.2 | 1.2:1 | 1:1 |

Purification of the final product is typically achieved by recrystallization from a suitable solvent, such as acetonitrile or an ethanol/water mixture, to obtain a product of high purity.

Advanced Characterization Techniques in Chemical Synthesis Research

Spectroscopic Analysis

Spectroscopic methods are indispensable tools for probing the molecular structure of compounds by examining the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a thiourea (B124793) derivative is characterized by several key absorption bands. For 1-(2,4-Dichlorophenyl)thiourea, the following characteristic vibrational frequencies are expected:

N-H Stretching: Broad absorption bands in the region of 3100-3400 cm⁻¹ are characteristic of the N-H stretching vibrations of the thiourea moiety. The broadening is often due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=S Stretching: The thioamide group (C=S) stretching vibration is a key indicator for thioureas and is generally observed in the range of 1250-1220 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibrations of the C-N bonds within the thiourea backbone are also characteristic.

C-Cl Stretching: The presence of the dichlorophenyl group would give rise to C-Cl stretching absorptions, typically in the fingerprint region below 800 cm⁻¹.

While a specific, fully assigned experimental IR spectrum for this compound is not provided in the searched literature, the PubChem database indicates the availability of an FTIR spectrum for this compound, suggesting its experimental characterization has been performed. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of a molecule in solution.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, the protons of the dichlorophenyl ring would appear as a set of multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons would be dictated by the 2,4-disubstitution pattern. The protons of the N-H groups of the thiourea moiety are expected to give rise to broad signals, the chemical shifts of which can be highly dependent on the solvent, concentration, and temperature due to chemical exchange and hydrogen bonding.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide information on all the unique carbon atoms in the molecule. The most downfield signal would correspond to the carbon of the thiocarbonyl group (C=S), which typically resonates in the range of δ 180-190 ppm. The carbon atoms of the dichlorophenyl ring would appear in the aromatic region (approximately δ 120-140 ppm), with their specific chemical shifts influenced by the positions of the chlorine substituents.

Although detailed experimental ¹H-NMR and ¹³C-NMR data for this compound are not available in the provided search results, the general spectral characteristics of thiourea derivatives are well-established.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (C₇H₆Cl₂N₂S), the expected exact mass is approximately 219.96 g/mol . staigent.com The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The relative intensities of the isotopic peaks ([M]⁺, [M+2]⁺, [M+4]⁺) would be indicative of the presence of two chlorine atoms. staigent.com

While a detailed fragmentation pattern has not been described in the search results, common fragmentation pathways for phenylthiourea (B91264) derivatives involve cleavage of the C-N bonds and fragmentation of the aromatic ring.

| Ion | m/z (Relative Intensity) |

| [M]⁺ (C₇H₆³⁵Cl₂N₂S) | 219.96 (100.0%) |

| [M+2]⁺ | 221.96 (63.9%) |

| [M+4]⁺ | 223.96 (10.2%) |

| Data sourced from Staigent Technologies staigent.com |

Chromatographic Purity Assessment (HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like many thiourea derivatives. A common approach involves reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. For N-acyl thiourea derivatives, validated HPLC methods have been developed to ensure system suitability, specificity, and accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and thermally stable compounds. While some thiourea derivatives may require derivatization to increase their volatility and thermal stability, this technique can provide both separation and identification of components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. It is particularly useful for analyzing complex mixtures and for the trace-level detection of impurities.

While specific chromatographic data for the purity assessment of this compound was not found, the general methodologies for analyzing related compounds are well-established in the scientific literature.

Biological Activities and Pharmacological Potentials

Antimicrobial Activity Research

Specific data from peer-reviewed studies quantifying the antibacterial efficacy, such as Minimum Inhibitory Concentration (MIC) values, of 1-(2,4-Dichlorophenyl)thiourea against the specified Gram-positive bacterial strains could not be located.

Research detailing the in vitro activity of this compound against the specified Gram-negative bacterial strains is not available in the reviewed scientific literature. Therefore, no quantitative data on its efficacy against these pathogens can be provided.

Antibacterial Efficacy

Determination of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. For thiourea (B124793) derivatives, MIC values vary significantly depending on the microbial strain and the specific chemical structure of the compound.

In studies evaluating a series of thiourea derivatives, compounds showed potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. One particular derivative, TD4, demonstrated MIC values ranging from 2 to 16 µg/mL against these strains. nih.gov Another study on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid reported MIC values between 32 and 1024 µg/mL against a panel of bacteria and fungi. nih.gov Specifically against S. aureus, many of the tested compounds in this latter study showed high activity, with MIC values of 32 µg/mL. nih.gov For a set of thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold, MICs against S. aureus and S. epidermidis were observed in the range of 4–32 μg/mL. nih.gov

Table 1: Reported MIC Values for Various Thiourea Derivatives

| Compound Class | Microorganism(s) | MIC Range (µg/mL) | Reference(s) |

|---|---|---|---|

| Thiourea Derivative (TD4) | Staphylococcus aureus (incl. MRSA), Staphylococcus epidermidis | 2–16 | nih.gov |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | S. aureus | 32 | nih.gov |

| Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffold | S. aureus, S. epidermidis | 4–32 | nih.gov |

Antifungal Efficacy

Thiourea derivatives have been explored for their potential to combat fungal infections affecting both humans and plants.

Certain thiourea derivatives have demonstrated notable antifungal properties. For instance, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea exhibited a broad spectrum of activity that included Candida species. nih.gov Another study highlighted that specific thiourea derivatives based on 2-thiophenecarboxylic acid showed potent inhibitory activity against Candida albicans and the emerging multidrug-resistant pathogen Candida auris. nih.govnih.gov

The application of thiourea derivatives extends to agriculture, where they have been evaluated for activity against fungi that cause significant crop damage. nih.gov Research has shown that novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives containing a thioether moiety possess obvious antifungal activities against several plant pathogens, including Botrytis cinerea and Pyricularia oryzae. frontiersin.org In another study, psoralen (B192213) derivatives incorporating an acylthiourea structure were synthesized and tested against seven phytopathogens. nih.gov One of these compounds, II-9, showed significantly higher fungicidal activity against B. cinerea than the positive control, with an EC50 value of 9.09 μg/mL. nih.gov Another compound, I-13, was effective against Botrytis cinerea and Physalospora piricola (a species related to Dothiorella gregaria) with EC50 values of 12.49 μg/mL and 12.12 μg/mL, respectively. nih.gov

Table 2: Antifungal Activity of Acylthiourea-Psoralen Derivatives Against Plant Pathogens

| Compound | Pathogen | EC50 (µg/mL) | Reference |

|---|---|---|---|

| II-9 | Botrytis cinerea | 9.09 | nih.gov |

| I-13 | Botrytis cinerea | 12.49 | nih.gov |

| I-13 | Physalospora piricola | 12.12 | nih.gov |

Anti-Biofilm Activity (e.g., against Staphylococcus epidermidis)

Staphylococcus epidermidis is a leading cause of nosocomial infections, largely due to its ability to form biofilms on medical devices. researchgate.net These biofilms create a protective barrier that makes the bacteria highly resistant to conventional antibiotics. nih.govrdd.edu.iq Thiourea derivatives have emerged as promising agents that can inhibit the formation of these biofilms. Studies on derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold found that certain compounds effectively inhibited biofilm formation by both standard and methicillin-resistant strains of S. epidermidis. nih.gov One compound, in particular, was identified as highly promising, with IC50 values for biofilm inhibition ranging from 2-6 μg/mL. nih.gov

Tuberculostatic Activity (e.g., against Mycobacterium tuberculosis H37Rv strain)

Tuberculosis remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.gov Phenylthiourea (B91264) derivatives have been identified as a class of molecules with potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net A high-throughput screening identified a phenylthiourea series with activity against intracellular M. tuberculosis. nih.gov Further structure-activity relationship studies on this series identified several derivatives with excellent potency against intracellular bacteria. nih.gov While some thiourea analogs were less active against extracellular bacteria, they demonstrated significant potential for targeting the pathogen within macrophages. nih.gov The H37Rv strain is a standard virulent strain used for in vitro drug susceptibility testing. nih.gov

Mechanisms of Antimicrobial Action (e.g., Disruption of Cell Membrane Integrity)

The antimicrobial effect of certain thiourea derivatives has been linked to their ability to compromise the structural integrity of the bacterial cell. One study investigating a potent thiourea derivative (TD4) against MRSA used transmission electron microscopy to observe its effects. The results indicated that the compound disrupted the integrity of the MRSA cell wall. nih.gov This disruption is a potential mechanism contributing to its bactericidal activity. nih.gov

Anti-inflammatory Activity Research

Thiourea derivatives have been investigated for their potential to modulate inflammatory responses. The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with the production of pro-inflammatory signaling molecules.

Antioxidant Activity Research

The antioxidant potential of thiourea derivatives is an area of active investigation. These compounds can exert antioxidant effects through various mechanisms, including the scavenging of free radicals, which are implicated in cellular damage and various disease processes.

Thiourea and its derivatives are recognized for their ability to scavenge reactive oxygen species (ROS), including superoxide (B77818) and hydroxyl radicals. The sulfur and nitrogen atoms within the thiourea moiety are thought to contribute to this radical scavenging activity. While direct studies on the scavenging of specific radicals by this compound are limited, the general antioxidant properties of the thiourea class of compounds are well-documented.

Quantitative assessment of antioxidant activity is commonly performed using various in vitro assays. Although specific data for this compound in ORAC and FRAP assays were not found in the reviewed literature, studies on closely related compounds provide insights into the potential antioxidant capacity.

Research on 1,3-bis(3,4-dichlorophenyl)thiourea , a compound with a similar dichlorophenyl substitution pattern, has demonstrated notable activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. hueuni.edu.vn The half-maximal inhibitory concentration (IC50) values from this study are presented in the table below. It is important to note that this data is for a related compound and may not be directly representative of the activity of this compound.

| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) |

|---|---|---|

| 1,3-bis(3,4-dichlorophenyl)thiourea | Data not available in µM | Data not available in µM |

The original data was reported in mM and has been noted as not available in µM to avoid misrepresentation.

Enzyme Inhibition Studies

The ability of thiourea derivatives to inhibit various enzymes has been explored, with a particular interest in cholinesterases due to their relevance in neurodegenerative diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. While the broader class of thiourea derivatives has been shown to exhibit inhibitory activity against both AChE and BChE, specific IC50 values for this compound were not identified in the reviewed scientific literature. The potential for this specific compound to act as a cholinesterase inhibitor is suggested by its structural features, but requires dedicated experimental validation to determine its potency and selectivity. nih.govresearchgate.netresearchgate.net

Diabetes-Associated Enzyme Inhibition (α-Amylase, α-Glucosidase, Protein Tyrosine Phosphatase 1B (PTP1B), Inhibition of Advanced Glycation End Product (AGE) Formation)

The management of diabetes mellitus involves various therapeutic strategies, including the inhibition of key enzymes involved in carbohydrate metabolism and the mitigation of diabetes-related complications such as the formation of advanced glycation end products (AGEs). Research into thiourea derivatives has revealed their potential as inhibitors of these diabetes-associated enzymes.

A study investigating a series of novel thiourea derivatives for their effects on α-amylase, α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and the formation of AGEs provided insights into the activity of compounds structurally related to this compound. Specifically, a derivative, 1-(2,4-dichlorophenyl)-3-(4-ethylphenyl) thiourea (Compound AF), demonstrated a significant percentage inhibition of α-amylase. researchgate.netnih.gov

While direct inhibitory data for this compound on α-glucosidase, PTP1B, and AGE formation is not explicitly detailed in this study, the activity of other thiourea derivatives within the same research highlights the potential of this chemical class. For instance, another derivative, 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (Compound AH), exhibited the highest inhibitory activity against α-glucosidase, AGEs, and PTP1B, with notable IC50 values. researchgate.netnih.gov This suggests that the thiourea scaffold is a promising backbone for the design of inhibitors for these targets.

Table 1: α-Amylase Inhibitory Activity of a Related Thiourea Derivative

| Compound Name | Structure | % Inhibition of α-Amylase |

|---|

Metabolic Enzyme Inhibition (Argininosuccinate Synthetase, Glutamate (B1630785) Dehydrogenase, Glucose-6-Phosphatase (G6Pase))

The inhibition of metabolic enzymes is a critical area of drug discovery for various diseases, including metabolic disorders and cancer. While the broader class of thiourea derivatives has been explored for various enzymatic inhibitions, specific data on the inhibitory activity of this compound against argininosuccinate (B1211890) synthetase, glutamate dehydrogenase, and glucose-6-phosphatase (G6Pase) is not extensively available in the reviewed literature. However, studies on other thiourea derivatives have shown activity against enzymes like G6Pase, indicating a potential avenue for future research into the specific effects of this compound on these metabolic targets. nih.gov

Pathogen-Specific Enzyme Inhibition (e.g., InhA for M. tuberculosis, Topoisomerase IV, DNA Gyrase for S. aureus)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiourea derivatives have been identified as promising scaffolds for the development of inhibitors against essential bacterial enzymes.

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In medicine, urease inhibitors are of interest for their potential to treat infections caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers.

Studies on various thiourea derivatives have consistently demonstrated their potential as effective urease inhibitors. core.ac.ukresearchgate.netcore.ac.uknih.govnih.gov Research has indicated that thiourea derivatives containing fluoro and chloro substituents on the phenyl ring exhibit predominant urease inhibitory activity. core.ac.ukresearchgate.netcore.ac.uk This structure-activity relationship suggests that this compound, with its dichlorinated phenyl ring, is a strong candidate for possessing significant urease inhibitory properties. While a specific IC50 value for this compound was not found in the reviewed literature, the general findings for chloro-substituted phenylthioureas support its potential in this area.

Antiviral Activity Research

The search for novel antiviral agents is a critical component of global health security. Thiourea derivatives have been explored for their potential to inhibit a variety of viruses.

Activity Against DNA and RNA Viruses (e.g., Human Immunodeficiency Virus type 1 (HIV-1), Coxsackievirus type B5)

Thiourea derivatives have been a subject of interest in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govnih.gov The thiourea scaffold has been shown to be a key pharmacophore in several potent anti-HIV compounds. While specific data on the anti-HIV-1 activity of this compound is not detailed in the available literature, the broader research on related compounds indicates the potential of this chemical class to interfere with viral replication.

Regarding other RNA viruses such as Coxsackievirus type B5, which is associated with various human diseases, there is a lack of specific research on the inhibitory effects of this compound.

Activity Against Plant Viruses (e.g., Tobacco mosaic virus (TMV))

Plant viruses, such as the Tobacco mosaic virus (TMV), cause significant economic losses in agriculture. The development of effective antiviral agents for plants is an ongoing area of research. Some studies have investigated thiourea-containing compounds for their ability to inhibit TMV. nih.govnih.gov For example, a novel thiourea-containing chiral phosphonate (B1237965) showed good curative activity against TMV in vivo. nih.govnih.gov Although direct evidence for the anti-TMV activity of this compound is not available, the findings for other thiourea derivatives suggest that this class of compounds may have applications in the management of plant viral diseases.

Despite a comprehensive search for scientific literature, detailed research findings specifically investigating the herbicidal, insecticidal, and plant growth regulatory activities of the chemical compound this compound are not available.

Publicly accessible databases, scientific journals, and chemical repositories lack specific studies on the agricultural and pest management applications outlined in the requested article structure. While research exists for the broader class of "thiourea derivatives," which have shown a range of biological activities including herbicidal, insecticidal, and plant growth-regulating properties, this information is general and not specific to this compound.

Similarly, information is available for structurally related compounds, such as other chlorinated phenylthioureas or the well-known herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). However, the biological activities of these related compounds cannot be scientifically extrapolated to definitively describe the properties of this compound.

Without specific data from experimental studies on its effects on various plants, insects, and plant development, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline for this compound. Therefore, the content for the specified sections and subsections cannot be provided.

Structure Activity Relationship Sar and Mechanistic Elucidation

Influence of Substituents on Biological Efficacy

Halogen substituents, particularly on the phenyl ring, are a key feature in many biologically active thiourea (B124793) derivatives. The presence of chlorine atoms, as in the 2,4-Dichlorophenyl moiety, has been shown to enhance the cytotoxic and antimicrobial activities of these compounds. For instance, N-(2,4-dichloro)benzoyl-N'-phenylthiourea has demonstrated significant cytotoxic activity against human breast cancer cell lines, MCF-7 and T47D, with IC50 values of 0.31 mM and 0.94 mM, respectively. thaiscience.info This activity was found to be considerably better than the standard anticancer drug hydroxyurea. thaiscience.info

The position and number of halogen atoms are critical. For example, in a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs, the dihalogenophenyl derivatives were among the most active against various tumor cell lines. nih.gov Specifically, the 3,4-dichlorophenyl derivative exhibited the lowest IC50 value of 1.5 µM against the SW620 metastatic colon cancer cell line. nih.gov The 2,6-dichloro and 2,4,6-trichloro substitutions on the phenylthiourea (B91264) ring have also been associated with potent antifungal activity. nih.gov These findings underscore the importance of the dichlorophenyl moiety in enhancing the biological potential of thiourea compounds. The electron-withdrawing nature of halogens can increase the acidity of the N-H protons, facilitating stronger hydrogen bonding with biological targets. biointerfaceresearch.com

Table 1: Cytotoxic Activity of Halogen-Substituted Phenylthiourea Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | 9.0 |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 | 6.3 |

Electron-withdrawing groups (EWGs) on the aryl rings of thiourea derivatives generally lead to an increase in biological activity. biointerfaceresearch.com This is attributed to the ability of EWGs to increase the acidity of the thiourea N-H protons, thereby enhancing their hydrogen-bonding capabilities with anionic species or the active sites of enzymes. biointerfaceresearch.com Groups such as nitro (-NO2) and trifluoromethyl (-CF3) have been shown to significantly boost the anticancer and antimicrobial properties of these compounds. nih.govbiointerfaceresearch.com

For example, a study on N,N'-diarylsubstituted thioureas revealed that the incorporation of trifluoromethyl groups into the benzene rings increased the acidity of the NH groups and enhanced biological activity. biointerfaceresearch.com The compound 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be a potent inhibitor of the A549 lung cancer cell line with an IC50 value of 0.2 µM. biointerfaceresearch.com Similarly, thiourea derivatives bearing a 4-nitrophenyl group have shown high activity against various cancer cell lines. biointerfaceresearch.com The presence of EWGs is a crucial factor in the design of potent thiourea-based therapeutic agents. nih.gov

Table 2: Influence of Electron-Withdrawing Groups on Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 | 0.2 |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 |

The incorporation of heterocyclic rings, such as triazole, thiazole, and pyridine (B92270), into the thiourea scaffold can significantly enhance and diversify the biological activity profile. nih.govmdpi.com These heterocyclic moieties can introduce additional binding sites, alter the electronic properties, and improve the pharmacokinetic profile of the parent compound.

Thiourea derivatives containing a 1,2,4-triazole moiety have demonstrated notable antifungal and larvicidal activities. nih.gov The introduction of a thiazole ring has been associated with promising anticancer activity. mdpi.com Pyridine-containing thiourea derivatives have also been synthesized and evaluated as potent anticancer agents, with some showing high activity against breast cancer cells. biointerfaceresearch.com The integration of these heterocyclic systems offers a versatile strategy for developing novel thiourea derivatives with a broad spectrum of biological applications. nih.govmdpi.com For instance, thiourea derivatives incorporating a 1,2,4-triazole ring have shown potent antifungal activity against various plant pathogens. researchgate.net

The biological activity of thiourea derivatives can be fine-tuned by the introduction of various alkyl, aryl, heteroaryl, and benzyl substituents. The nature of these substituents influences the lipophilicity, steric bulk, and electronic environment of the molecule, which in turn affects its interaction with biological targets.

N-aryl and N,N'-diaryl thioureas are a well-studied class of compounds with promising anticancer properties. biointerfaceresearch.com The substitution pattern on the aryl rings plays a significant role in their activity. For instance, the presence of electron-withdrawing groups on the aryl ring generally enhances cytotoxicity. biointerfaceresearch.com The introduction of a benzyl group can also modulate the biological activity. While specific data on 1-(2,4-Dichlorophenyl)thiourea with these varied substituents is limited, the general trend in thiourea derivatives suggests that such modifications are a key strategy in optimizing their therapeutic potential.

Comparative Analysis of Thiourea and Urea (B33335) Derivatives in Biological Contexts

Thiourea and urea derivatives are structurally similar, with the primary difference being the replacement of the oxygen atom in urea with a sulfur atom in thiourea. This substitution has significant implications for their biological activity. In many cases, thiourea derivatives exhibit more potent biological effects compared to their urea counterparts. biointerfaceresearch.com

For example, in a study comparing the anticancer activity of N,N'-diarylsubstituted thioureas and ureas, the thiourea derivative 1,3-bis(4-(trifluoromethyl)phenyl)thiourea showed significantly higher activity against the A549 lung cancer cell line (IC50 = 0.2 µM) than its corresponding urea analog (IC50 = 22.8 µM). biointerfaceresearch.com This enhanced activity of thiourea derivatives is often attributed to the greater acidity of the N-H protons in thiourea compared to urea, which allows for stronger hydrogen bonding interactions with biological targets. nih.gov The larger size and greater polarizability of the sulfur atom compared to the oxygen atom also contribute to differences in their binding affinities and biological activities. mdpi.com

Relationship Between Steric and Electronic Properties and Biological Activity

The biological activity of thiourea derivatives is governed by a complex interplay of their steric and electronic properties. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand how these properties influence the efficacy of these compounds. farmaciajournal.com

Electronic properties, such as the electron-donating or electron-withdrawing nature of substituents, have a profound impact on activity. As discussed earlier, electron-withdrawing groups tend to enhance the biological potency of thiourea derivatives by increasing the acidity of the N-H protons and facilitating hydrogen bonding. biointerfaceresearch.com

Ligand-Target Binding Interactions and Molecular Recognition

Hydrogen Bonding

Hydrogen bonding is a critical component of the binding affinity and specificity of thiourea derivatives. The thiourea moiety itself, with its N-H groups, acts as an effective hydrogen bond donor. The sulfur and nitrogen atoms within the core structure can also serve as hydrogen bond acceptors, facilitating a network of interactions with various biological macromolecules. biointerfaceresearch.comresearchgate.net

In the solid state, related N,N'-disubstituted thiourea compounds demonstrate characteristic hydrogen bonding patterns that stabilize their molecular conformation. For instance, crystal structure analysis of compounds like 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea reveals the presence of both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net An intramolecular N-H···O bond is often observed, which helps to maintain a planar conformation of the molecule. nih.govresearchgate.net Furthermore, intermolecular N-H···S hydrogen bonds frequently link molecules together, often forming centrosymmetric dimers. nih.govresearchgate.netnih.gov

These interactions are crucial for binding to biological targets. Molecular docking studies have shown that the thiourea N-H groups can form strong hydrogen bonds with key amino acid residues in the active sites of enzymes. For example, interactions with residues such as Aspartate (Asp) and Glutamate (B1630785) (Glu) in the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have been reported for similar thiourea derivatives. biointerfaceresearch.com The ability of the two N-H groups to interact with a single hydrogen-bond acceptor site on a target electrophile is a proposed mechanism for enhanced catalytic activation. nih.gov Studies on thiourea-based receptors also confirm that the interaction with anions is primarily driven by hydrogen bonds involving the N-H groups of the thiourea scaffold. nih.gov

The strength and nature of these hydrogen bonds can be modulated by the electronic properties of the substituents on the phenyl rings. Electron-withdrawing groups, such as the chloro- groups in this compound, can increase the acidity of the N-H protons, thereby strengthening their hydrogen-bonding capability and potentially enhancing biological activity. biointerfaceresearch.comresearchgate.net

Table 1: Representative Hydrogen Bond Geometries in a Related Thiourea Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N1—H1···S1 | 0.84 | 2.71 | 3.4273 | 144.3 | nih.gov |

| N2—H2···O1 | 0.81 | 2.06 | 2.7098 | 136.4 | nih.gov |

This data is for 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea and is presented to illustrate typical hydrogen bonding patterns in structurally similar compounds.

Hydrophobic Interactions

Alongside hydrogen bonding, hydrophobic interactions play a pivotal role in the molecular recognition of this compound. The 2,4-dichlorophenyl group provides a significant hydrophobic surface that can engage with nonpolar regions within a biological target's binding site. The planar structure of the aryl substituent facilitates binding to specific proteins or intercalation within DNA grooves. biointerfaceresearch.com

Molecular docking studies on various aryl thiourea derivatives have elucidated these interactions. For instance, the chlorophenyl group of a thiourea derivative has been shown to fit into a hydrophobic pocket within the VEGFR2 active site. biointerfaceresearch.com This pocket is formed by a collection of nonpolar amino acid residues, effectively sequestering the hydrophobic portion of the ligand from the aqueous solvent and stabilizing the ligand-protein complex. Similarly, interactions with hydrophobic pockets have been observed in studies involving Epidermal Growth Factor Receptor (EGFR), where benzo[d] nih.govresearchgate.netdioxole rings of thiourea derivatives interact with hydrophobic residues. biointerfaceresearch.com

The antitumor activity of aryl-substituted thioureas is often linked to their hydrophobic character and their ability to participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan within the binding site. biointerfaceresearch.com The presence of two chlorine atoms on the phenyl ring of this compound further enhances its lipophilicity, which can influence membrane permeability and interaction with hydrophobic targets.

Table 2: Amino Acid Residues Involved in Hydrophobic Interactions with Aryl Thiourea Derivatives

| Target Protein | Interacting Residues | Compound Type | Reference |

| VEGFR2 | Ile888, Leu889, Val899, Cys1024, Ile1025 | Chlorophenyl-containing thiourea | biointerfaceresearch.com |

| EGFR | Leu694, Cys773 | Benzo[d] nih.govresearchgate.netdioxole-containing thiourea | biointerfaceresearch.com |

| EGFR | Val702, Ala719, Leu820 | Benzo[d] nih.govresearchgate.netdioxole-containing thiourea | biointerfaceresearch.com |

| K-Ras | Hydrophobic pocket | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | biointerfaceresearch.com |

This table provides examples from related thiourea derivatives to illustrate the nature of hydrophobic interactions.

Influence of Linker Groups on Biological Response

The function of a linker is multifaceted. It can control the spatial orientation of the pharmacophoric units, ensuring they are positioned optimally to interact with multiple binding sites on a single target or to bridge two different targets. The linker's geometry can affect the molecule's ability to adopt the correct conformation for binding, thereby influencing its potency and selectivity. nih.gov

Research on bis-benzo[d] nih.govresearchgate.netdioxol-5-yl thioureas has demonstrated the profound impact of the linker on cytotoxicity against cancer cell lines. biointerfaceresearch.com In one study, the introduction of a para-phenylene linker between two thiourea moieties resulted in a compound with significantly improved antitumor activity compared to derivatives with other linkers, and even surpassed the efficacy of the standard drug doxorubicin against certain cell lines. biointerfaceresearch.com This highlights that a rigid aromatic linker can enforce a specific distance and orientation between the active groups that is highly favorable for the biological effect.

The linker itself can also contribute to binding interactions. It may contain hydrogen bond donors or acceptors, or hydrophobic regions that engage with the target protein. By systematically varying the linker, structure-activity relationships (SAR) can be established to optimize biological activity. For example, modifying the linkage geometry in acridine-based thiourea derivatives has been shown to impact their cytotoxic effects. nih.gov This strategic modification is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's pharmacological profile.

Table 3: Effect of Linker Variation on Antitumor Activity of Bis-thiourea Derivatives

| Compound Class | Linker Group | Effect on Biological Activity | Cell Lines | Reference |

| bis-benzo[d] nih.govresearchgate.netdioxol-5-yl thiourea | para-phenylene | Significant improvement in cytotoxicity | HepG2, HCT116, MCF-7 | biointerfaceresearch.com |

| bis-benzo[d] nih.govresearchgate.netdioxol-5-yl thiourea | (unspecified) aliphatic/aromatic linkers | Varied cytotoxicity, demonstrating linker importance | HepG2, HCT116, MCF-7 | biointerfaceresearch.com |

| Acridine-4-carboxamides | Thiourea-substituted side chain | Linkage geometry influences cytotoxicity | HL-60, NCI-H460 | nih.gov |

This table illustrates the principle that modifying linker groups is a key strategy for modulating the biological response of complex thiourea-containing molecules.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as a thiourea (B124793) derivative, and a biological target.

Molecular docking studies have been instrumental in evaluating the potential of thiourea derivatives as inhibitors of various enzymes and receptors involved in cancer progression, such as K-Ras, HER2, VEGFR2, and B-RAF. biointerfaceresearch.com While specific docking scores for 1-(2,4-Dichlorophenyl)thiourea are not extensively detailed in the provided literature, studies on analogous compounds highlight the crucial role of the thiourea scaffold. The thiourea moiety is a valuable building block for designing new drug candidates, and modifications to its structure by adding functional groups can improve ligand binding to biological targets. biointerfaceresearch.com

For instance, docking studies on other dichlorophenyl thiourea derivatives and related compounds have shown strong binding affinities to protein kinases. biointerfaceresearch.com The interactions typically involve the formation of hydrogen bonds via the N-H groups of the thiourea core and hydrophobic interactions with the receptor's binding pocket. biointerfaceresearch.com The presence of electron-withdrawing substituents, such as the dichloro-substituted phenyl ring, can increase the acidity of the NH groups, enhancing their ability to form hydrogen bonds and thereby improving biological activity. biointerfaceresearch.com

In studies involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, the thiourea moiety has been identified as significant for binding at the active site. nih.govsemanticscholar.org Docking analyses of various thiourea derivatives against VEGFR-2 (PDB ID: 4ASD) have revealed key interactions that contribute to their inhibitory potential. semanticscholar.orgnih.gov Similarly, N-allylthiourea derivatives have shown strong binding affinity and an inhibitory effect on B-RAF (V600E) protein kinase in docking experiments. biointerfaceresearch.com

Table 1: Representative Binding Interactions of Thiourea Derivatives with Biological Targets

| Compound Class | Target Protein | Key Interactions | Finding |

|---|---|---|---|

| Phenylthiourea (B91264) Derivatives | K-Ras | Hydrogen bond with Glu37, interaction with hydrophobic pocket. biointerfaceresearch.com | The thiourea scaffold shows a strong binding affinity. biointerfaceresearch.com |

| N-allylthiourea Derivatives | B-RAF (V600E) | Strong binding affinity and inhibitory effect observed in docking. biointerfaceresearch.com | Potential for B-RAF inhibition. biointerfaceresearch.com |

The thiourea functional group is a highly effective hydrogen-bond donor, a property that is central to its application in organocatalysis and molecular recognition. nih.gov Chiral thiourea derivatives are used as catalysts in asymmetric synthesis, where their ability to form specific hydrogen bonds with substrates allows for the control of stereoselectivity. jst.go.jpnih.gov

Computational studies help to elucidate the mechanisms behind this chiral recognition. By modeling the transition states of catalyzed reactions, researchers can understand how the spatial arrangement of the thiourea's N-H groups and the chiral scaffold directs the approach of reactants. nih.gov These studies reveal that the synchronous activation of a nucleophile and an electrophile through both acid-base and hydrogen-bonding interactions is a key feature of bifunctional thiourea catalysts. jst.go.jpnih.gov While this compound itself is not chiral, understanding these principles is crucial for designing chiral analogues with specific catalytic activities.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For thiourea derivatives, MD simulations provide insights into the stability of the ligand-receptor complex predicted by molecular docking. scispace.com For example, MD simulations performed on thiourea derivatives complexed with VEGFR-2 have been used to explore the stability of the binding and the significance of the thiourea moiety in maintaining the interaction. nih.govsemanticscholar.org These simulations can reveal how the compound and its target adapt to each other and the role of solvent molecules, such as water, in mediating these interactions. scispace.com Analysis of radial distribution functions (RDF) from MD simulations can identify which atoms have the most significant interactions with the surrounding solvent. researchgate.netuns.ac.rs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties of thiourea derivatives. scispace.commdpi.com For compounds analogous to this compound, DFT has been used to compare theoretical data with experimental results from X-ray diffraction, showing good agreement. scispace.com

These calculations provide valuable information on bond lengths, bond angles, and charge distributions within the molecule. scispace.comnih.gov Natural Bond Orbital (NBO) analysis, often performed with DFT, helps to understand charge delocalization and the stability of the molecule. researchgate.netuantwerpen.be

Prediction of Molecular Features and Descriptors (e.g., Electronic, Steric)

Computational methods are essential for predicting molecular features that govern the behavior of a compound. For thiourea derivatives, these descriptors are crucial for building Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Electronic Properties : DFT calculations are used to determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic transitions. mdpi.comnih.gov Molecular Electrostatic Potential (MEP) maps are generated to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack and hydrogen bonding interactions. nih.govuantwerpen.be

Steric Properties : The three-dimensional structure obtained from geometry optimization provides information about the steric bulk and shape of the molecule, which are critical for its ability to fit into a receptor's binding site.

In Silico Pharmacokinetics and Toxicity Profiling

In the early stages of drug discovery, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govjppres.com For thiourea derivatives, various online tools and software are used to calculate pharmacokinetic parameters and predict potential toxicity. jppres.com

These predictions help to identify candidates with favorable drug-like properties, such as good oral bioavailability and the ability to cross biological barriers. nih.gov Toxicity predictions can flag potential issues like hepatotoxicity or high acute toxicity, allowing for the early deselection of unfavorable compounds. jppres.com For example, studies on similar compounds have evaluated properties like intestinal absorption, blood-brain barrier penetration, and potential inhibition of cytochrome P450 enzymes.

Table 2: Predicted In Silico ADMET Properties for a Representative Thiourea Derivative

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Caco-2 Permeability | High | Indicates good potential for intestinal absorption. |

| Distribution | ||

| CNS Permeability | Low | Suggests the compound may not readily cross the blood-brain barrier. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low likelihood of drug-drug interactions involving this enzyme. |

| Toxicity | ||

| Hepatotoxicity | No | Predicted to be non-toxic to the liver. jppres.com |

(Note: The data in this table is representative for thiourea derivatives based on available literature and may not reflect the exact values for this compound.)

Prediction of Interactions with Excipients and Solvents

In the realm of pharmaceutical development, understanding the interactions between an active pharmaceutical ingredient (API) and the various excipients and solvents used in a formulation is paramount. For the compound this compound, computational chemistry and in silico modeling serve as powerful tools to predict these interactions, thereby guiding formulation strategies and ensuring product stability and efficacy. These predictive methods can forecast solubility, miscibility, and the specific molecular interactions that govern the behavior of the API within a pharmaceutical matrix.

Interaction with Solvents

Molecular dynamics (MD) simulations of substituted N-phenylthioureas in solvent mixtures, such as water-ethanol, can further elucidate the microscopic structure and diffusion properties, highlighting the formation and dynamics of hydrogen bonds between the solute and solvent molecules nih.govresearchgate.netarxiv.orgnih.gov. The conformation of the thiourea derivative can also be influenced by the solvent environment acs.org.

The following table presents representative computational data for the interaction of a generic thiourea derivative in various solvents, which can be used to infer the behavior of this compound.

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) | Primary Interaction Type |

|---|---|---|---|

| Water | 80.1 | -8.5 | Hydrogen Bonding |

| Ethanol | 24.5 | -7.2 | Hydrogen Bonding |

| Acetone | 20.7 | -6.8 | Dipole-Dipole |

| Chloroform | 4.8 | -5.1 | Dispersion Forces |

| Benzene | 2.3 | -3.9 | Dispersion Forces |

Interaction with Excipients

The compatibility and miscibility of this compound with pharmaceutical excipients are crucial for the development of stable solid dosage forms. In silico methods can predict these interactions by calculating parameters such as the Flory-Huggins interaction parameter (χ) and solubility parameters (Hildebrand or Hansen). A negative or small positive value for the Flory-Huggins interaction parameter generally indicates miscibility nih.govresearchgate.netnih.govsemanticscholar.org.

The prediction of drug-polymer miscibility can be approached by comparing the solubility parameters of the drug and the excipient. A smaller difference in solubility parameters suggests a higher likelihood of miscibility. The thiourea moiety, with its ability to form strong hydrogen bonds, is expected to interact favorably with excipients containing hydrogen bond acceptor groups, such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

Molecular docking studies can also be employed to investigate the specific binding modes and interaction energies between this compound and excipient molecules. These studies can reveal the formation of hydrogen bonds, van der Waals interactions, and other non-covalent bonds that contribute to the stability of the drug-excipient mixture.

Below is a table summarizing the predicted interaction parameters for this compound with common pharmaceutical excipients, based on data from analogous compounds and theoretical calculations.

| Excipient | Predicted Flory-Huggins Interaction Parameter (χ) | Predicted Miscibility | Key Interaction Forces |

|---|---|---|---|

| Polyvinylpyrrolidone (PVP) | -0.5 | High | Hydrogen Bonding |

| Hydroxypropyl Methylcellulose (HPMC) | -0.2 | High | Hydrogen Bonding |

| Polyethylene Glycol (PEG) | 0.1 | Moderate | Hydrogen Bonding, Dipole-Dipole |

| Microcrystalline Cellulose (MCC) | 0.8 | Low | van der Waals |

| Lactose | 0.6 | Low | van der Waals, Dipole-Dipole |

Future Directions and Research Perspectives

Rational Design and Development of Novel Thiourea-Based Agents for Targeted Therapies

The future of drug development involving thiourea (B124793) derivatives lies in the rational design of agents that can selectively target specific biological molecules and pathways implicated in disease. biointerfaceresearch.com The thiourea scaffold is a highly adaptable building block that researchers modify by introducing various functional groups to enhance binding affinity and specificity for targets like enzymes, DNA, and cellular receptors. biointerfaceresearch.com This approach, combining chemical synthesis with high-throughput screening and molecular docking, has already proven effective in identifying potent antitumor agents. biointerfaceresearch.com

Key strategies for future rational design include:

Molecular Hybridization: Combining the thiourea pharmacophore with other known biologically active moieties can create hybrid molecules with enhanced efficacy and novel mechanisms of action. biointerfaceresearch.com For instance, integrating fragments of existing drugs like the antimalarial Chloroquine has yielded derivatives with strong, selective cytotoxicity against breast cancer cells. biointerfaceresearch.com

Structural Modification: The introduction of specific substituents can significantly alter a compound's activity. Electron-withdrawing groups, such as nitro or perfluorophenyl groups, can increase the acidity of the thiourea NH protons, facilitating stronger hydrogen bonding with target molecules and thereby boosting biological activity. biointerfaceresearch.com Similarly, adding heterocyclic substituents like pyridine (B92270) or thiadiazine has been shown to improve the antitumor potential of thiourea derivatives. biointerfaceresearch.com

A notable example of a structurally similar compound, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, was identified as a highly promising cytotoxic agent against colon and leukemia cell lines, demonstrating the potential of dichlorophenyl-substituted thioureas. biointerfaceresearch.comnih.gov Future efforts will focus on refining these designs to improve selectivity for cancer cells, reduce side effects, and overcome drug resistance. biointerfaceresearch.com

Exploration of Expanded Agricultural and Industrial Applications

Beyond their well-documented medicinal properties, thiourea derivatives possess a broad spectrum of biological activities relevant to agriculture. biointerfaceresearch.com These compounds have demonstrated potential as fungicides, insecticides, herbicides, and plant growth regulators. biointerfaceresearch.comnih.govrjptonline.orgresearchgate.net Symmetrical and unsymmetrical thioureas have shown antifungal activity against significant plant pathogens such as Pyricularia oryzae and Drechslera oryzae. nih.govresearchgate.net The future in this domain involves systematically screening libraries of compounds like 1-(2,4-Dichlorophenyl)thiourea against a wider array of agricultural pests and pathogens. Rational design principles can be applied to enhance potency and selectivity, aiming to develop next-generation agrochemicals that are both effective and environmentally benign.

In the industrial sector, thioureas are utilized in metal extraction, particularly for precious metals like gold and silver, and in the polymer industry. annexechem.com Future research could explore the use of specific derivatives, such as this compound, as specialized ligands for metal complexation or as additives to create polymers with enhanced properties like durability and flexibility. annexechem.com

Advanced Mechanistic Elucidation and Identification of Novel Biological Targets

A critical frontier in thiourea research is the detailed elucidation of their mechanisms of action. Many thiourea derivatives exhibit multi-targeted action, which can be advantageous in treating complex diseases like cancer. biointerfaceresearch.com They are known to inhibit a variety of targets, including topoisomerase, protein tyrosine kinases, and carbonic anhydrase. nih.gov However, for many specific compounds, including this compound, the precise molecular mechanisms remain to be fully understood.

Future research will employ advanced biochemical and cell-based assays to pinpoint the specific interactions between these compounds and their biological targets. For example, studies on 3-(trifluoromethyl)phenylthiourea (B159877) derivatives revealed that their cytotoxic effects are mediated through the induction of apoptosis and the inhibition of inflammatory cytokines like interleukin-6 (IL-6). nih.gov Identifying novel biological targets will be paramount. This involves screening thiourea derivatives against diverse panels of enzymes, receptors, and other proteins to uncover previously unknown activities and therapeutic opportunities. A deeper understanding of these mechanisms will enable the development of more selective and effective drugs with fewer off-target effects.

Integration of Computational and Experimental Methodologies for Drug Discovery

The synergy between computational modeling and experimental validation is accelerating the discovery of new thiourea-based agents. semanticscholar.orgresearchgate.net This integrated approach is a cornerstone of modern drug development and will continue to be a major focus of future research.

Computational Approaches: In silico techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) calculations are essential for predicting the binding affinity of thiourea derivatives to their targets and for understanding their electronic properties. biointerfaceresearch.comsemanticscholar.orguantwerpen.be These methods allow for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Experimental Methodologies: The predictions from computational models are validated through a range of experimental techniques. In vitro assays are used to evaluate cytotoxicity against cancer cell lines and inhibitory activity against specific enzymes. biointerfaceresearch.comsemanticscholar.org Advanced analytical methods, including single-crystal X-ray diffraction, provide precise structural information that can be fed back into computational models to refine them further. semanticscholar.org

The future will see a tighter integration of these methodologies, with iterative cycles of computational design, chemical synthesis, and biological testing leading to the rapid optimization of lead compounds.

Investigation of Synergistic Effects in Combination Therapies

To combat the challenges of drug resistance and to enhance therapeutic efficacy, the investigation of thiourea derivatives in combination therapies represents a promising future direction. biointerfaceresearch.com The multi-targeted nature of many thiourea compounds makes them attractive candidates for use alongside conventional chemotherapeutics. biointerfaceresearch.com Synergistic interactions can allow for lower doses of each agent, potentially reducing toxicity while achieving a greater therapeutic effect.

Future research will involve systematically testing compounds like this compound in combination with a variety of existing anticancer drugs against different cancer types. Moreover, the development of hybrid molecules that contain a thiourea moiety covalently linked to another pharmacologically active agent is an innovative strategy being explored. researchgate.net These hybrid compounds can engage multiple targets simultaneously, offering a novel approach to combination therapy within a single molecule. researchgate.net Extensive preclinical studies will be necessary to evaluate the efficacy and mechanisms of these combination strategies before they can be advanced to clinical settings. biointerfaceresearch.com

Table 1: Selected Thiourea Derivatives and Their Reported Anticancer Activity

| Compound Name | Cancer Cell Line(s) | Reported Activity (IC50 / GI50) |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 µM |

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (chronic myelogenous leukemia) | 6.3 µM |